PfPKG-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

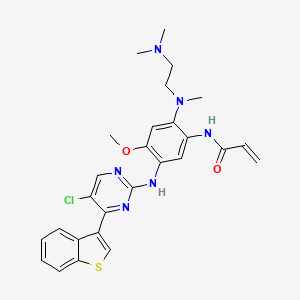

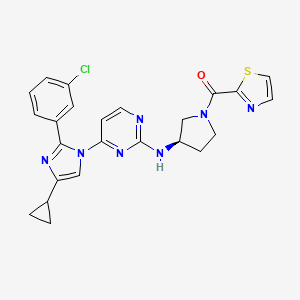

PfPKG-IN-1 is a novel compound that acts as a competitive inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). This kinase is a crucial enzyme in the life cycle of the malaria parasite, Plasmodium falciparum, and is involved in various stages of the parasite’s development, including gametogenesis, schizont rupture, and merozoite egress . The inhibition of PfPKG by this compound presents a promising approach for the development of new anti-malarial therapies, especially in the face of increasing resistance to existing treatments .

Preparation Methods

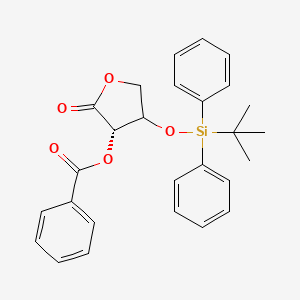

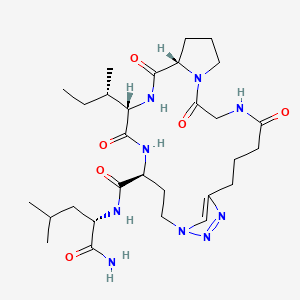

The synthesis of PfPKG-IN-1 involves the preparation of isoxazole-based compoundsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

PfPKG-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity .

Scientific Research Applications

PfPKG-IN-1 has several scientific research applications, including:

Chemistry: this compound is used as a tool compound to study the structure and function of PfPKG.

Biology: this compound is used in biological studies to investigate the effects of PfPKG inhibition on the malaria parasite.

Medicine: this compound is being explored as a potential therapeutic agent for the treatment of malaria.

Industry: this compound can be used in the pharmaceutical industry for the development of new anti-malarial therapies.

Mechanism of Action

PfPKG-IN-1 exerts its effects by competitively inhibiting the activity of PfPKG. The compound binds to the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates. This inhibition disrupts the cGMP signaling pathway, which is essential for the parasite’s development and survival .

The molecular targets of this compound include the catalytic domain of PfPKG, where it competes with ATP for binding. The inhibition of PfPKG leads to the disruption of various cellular processes, including gametogenesis, schizont rupture, and merozoite egress .

Comparison with Similar Compounds

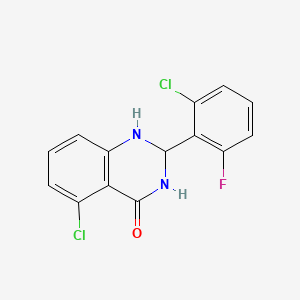

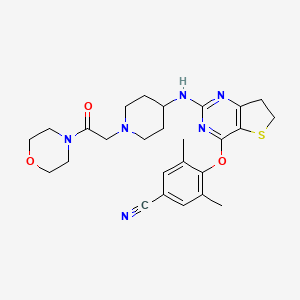

PfPKG-IN-1 is unique compared to other similar compounds due to its high selectivity and potency for PfPKG. Similar compounds include:

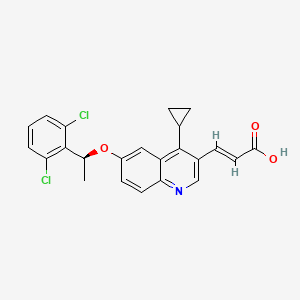

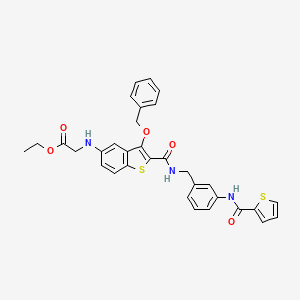

Isoxazole-based inhibitors: These compounds share a similar chemical structure with this compound and exhibit comparable inhibitory activity against PfPKG.

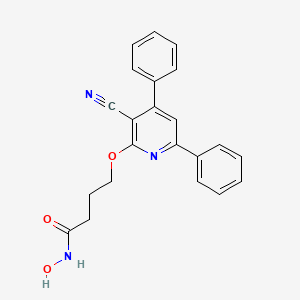

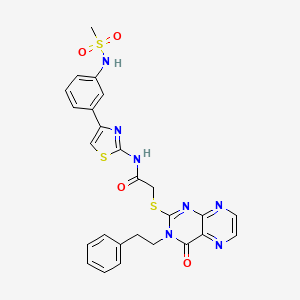

Thiazole-based inhibitors: These compounds also inhibit PfPKG but may have different selectivity profiles and potency compared to this compound.

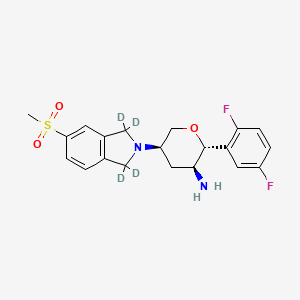

Pyrrole-based inhibitors: These compounds target the ATP-binding site of PfPKG and exhibit inhibitory activity, but their chemical structure differs from that of this compound.

This compound stands out due to its excellent selectivity for PfPKG over the human ortholog, making it a promising candidate for further development as an anti-malarial drug .

Properties

Molecular Formula |

C24H22ClN7OS |

|---|---|

Molecular Weight |

492.0 g/mol |

IUPAC Name |

[(3R)-3-[[4-[2-(3-chlorophenyl)-4-cyclopropylimidazol-1-yl]pyrimidin-2-yl]amino]pyrrolidin-1-yl]-(1,3-thiazol-2-yl)methanone |

InChI |

InChI=1S/C24H22ClN7OS/c25-17-3-1-2-16(12-17)21-29-19(15-4-5-15)14-32(21)20-6-8-27-24(30-20)28-18-7-10-31(13-18)23(33)22-26-9-11-34-22/h1-3,6,8-9,11-12,14-15,18H,4-5,7,10,13H2,(H,27,28,30)/t18-/m1/s1 |

InChI Key |

CGLRMVOGIUJFAA-GOSISDBHSA-N |

Isomeric SMILES |

C1CN(C[C@@H]1NC2=NC=CC(=N2)N3C=C(N=C3C4=CC(=CC=C4)Cl)C5CC5)C(=O)C6=NC=CS6 |

Canonical SMILES |

C1CC1C2=CN(C(=N2)C3=CC(=CC=C3)Cl)C4=NC(=NC=C4)NC5CCN(C5)C(=O)C6=NC=CS6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)